molecular formula C17H21NO4S B2835207 1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine CAS No. 1706206-06-5

1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Cat. No.: B2835207
CAS No.: 1706206-06-5
M. Wt: 335.42
InChI Key: RGBCRURJVHSFRN-UHFFFAOYSA-N
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Description

1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. The structure combines an azetidine ring, a sulfonyl group linked to a para-methoxybenzene ring, and a cyclohex-3-ene-1-carbonyl moiety. This unique architecture suggests potential as a key intermediate or building block in the synthesis of more complex molecules, particularly for the development of protease inhibitors or other small-molecule therapeutics where the sulfonyl group can act as a key pharmacophore. Researchers are investigating this compound for its potential biological activity and application in various biochemical pathways. The mechanism of action is currently under investigation, with preliminary hypotheses suggesting it may function through targeted protein inhibition. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. All researchers should review the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-22-14-7-9-15(10-8-14)23(20,21)16-11-18(12-16)17(19)13-5-3-2-4-6-13/h2-3,7-10,13,16H,4-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBCRURJVHSFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves the reaction of cyclohex-3-en-1-yl with 3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles and electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Structural and Functional Group Analysis

Key Compounds for Comparison :

2-(Anthracen-9-yl)-1-(3-(3-(2-(anthracen-9-yl)...spiro[azetidine-3,9'-xanthen]-4-one ():

  • Contains anthracene groups and a β-lactam (IR peak at 1,758 cm⁻¹ for C=O) .
  • High molecular weight (C₇₁H₄₆N₂O₄) and aromaticity contribute to a high melting point (220–222°C) and low solubility in polar solvents.

1-[(2-fluorophenyl)methyl]-3-(2-methoxyphenoxy)azetidine (): Fluorophenyl and methoxyphenoxy substituents. Calculated properties: LogD (pH 5.5) = 3.0, 3 H-bond acceptors, 0 H-bond donors .

Synthesized Azetidin-2-one Derivatives (): Include β-lactam cores (azetidin-2-one) with hydrazide and acetophenone-derived substituents .

Target Compound vs. Comparators :
Property Target Compound Anthracene Derivative Fluorophenyl Derivative Azetidin-2-one Derivatives
Key Substituents Cyclohexene, sulfonyl Anthracene, β-lactam Fluorophenyl, methoxyphenoxy Hydrazones, acetophenones
Polarity Moderate (sulfonyl group) Low (aromatic) Moderate (fluorine, methoxy) Variable (depends on R groups)
LogD (pH 5.5) Est. 2.5–3.5 Not reported 3.0 Not reported
Reactivity Sulfonyl (nucleophilic targets) β-lactam (antibiotic activity) Ether (stable) β-lactam (enzymatic cleavage)
Melting Point Est. 180–200°C 220–222°C Not reported Varies by substituent

Research Findings and Challenges

  • Thermal Stability : The target compound’s cyclohexene moiety may reduce thermal stability compared to fully aromatic derivatives (e.g., anthracene compound in ).
  • Solubility : Sulfonyl groups improve aqueous solubility but may hinder membrane permeability compared to fluorophenyl analogs .
  • Reactivity : The β-lactam in is prone to enzymatic degradation, whereas the target’s sulfonyl group offers metabolic stability.

Biological Activity

1-(Cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C15_{15}H17_{17}N1_{1}O4_{4}S
  • Molecular Weight : 307.36 g/mol

The compound features a cyclohexene ring, a sulfonamide group, and an azetidine structure, which contribute to its biological properties.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit carbonic anhydrase (CA) isoforms, which are crucial in regulating pH and fluid balance in the body. For instance, studies on benzenesulfonamide derivatives indicate significant inhibitory effects on human carbonic anhydrase isoforms I, II, IX, and XIII .

Antimicrobial Activity

A study evaluating the antimicrobial properties of azetidine derivatives found that certain compounds exhibited notable activity against various bacterial strains. The presence of the sulfonamide moiety is often linked to enhanced antibacterial efficacy .

Anticancer Potential

Compounds with similar structures have been investigated for anticancer properties. For example, azetidinones have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific activity of this compound in this context remains to be thoroughly explored but is a potential area for future research.

Case Studies

StudyFindingsReference
Inhibition of Carbonic AnhydraseA series of benzenesulfonamide derivatives were synthesized and tested, showing significant inhibition against hCA I and hCA XIII. Compound 6e was found to be three times more potent than acetazolamide against hCA I.
Antimicrobial EfficacyAzetidine derivatives exhibited activity against Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors such as cyclohexenecarboxylic acid and methoxybenzenesulfonyl chloride. The synthetic routes often focus on optimizing yield and purity while minimizing by-products.

Q & A

Q. Table 1: Example Reaction Conditions for Sulfonamide-Azetidine Synthesis

StepReagents/ConditionsYield (%)Reference
Sulfonylation4-Methoxybenzenesulfonyl chloride, DCM, 0–5°C, Triethylamine65–78
Cyclohexene CouplingCyclohex-3-ene carbonyl chloride, THF, RT, DMAP catalyst52–60

How can structural ambiguities in sulfonamide-azetidine hybrids be resolved using spectroscopic methods?

Level: Basic
Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : The azetidine ring protons (δ 3.5–4.5 ppm) and sulfonamide SO₂ group (deshielding adjacent protons) help confirm regiochemistry .
    • ¹³C NMR : The cyclohexene carbonyl carbon (δ ~170 ppm) and sulfonamide sulfur environment (δ ~55 ppm for adjacent carbons) validate connectivity .
  • Mass Spectrometry (HRMS) : Exact mass analysis distinguishes between structural isomers (e.g., verifying the 4-methoxy vs. 3-methoxy substitution) .
  • X-ray Crystallography : Resolves absolute stereochemistry when crystals are obtainable (e.g., analogous azetidine-sulfonamide structures in ).

What advanced strategies optimize reaction yields in multi-step syntheses of strained azetidine derivatives?

Level: Advanced
Answer:

Microwave-Assisted Synthesis : Reduces reaction times for azetidine ring formation (e.g., cyclization steps) while improving yields by 15–20% compared to conventional heating .

Protecting Group Strategy : Temporary protection of the azetidine nitrogen (e.g., Boc groups) prevents unwanted side reactions during sulfonylation or acylation .

Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, particularly for sulfonamide coupling .

Q. Table 2: Solvent Effects on Coupling Efficiency

SolventDielectric ConstantYield (%)
DCM8.962
THF7.558
DMF36.775

How do computational methods aid in predicting the biological activity of sulfonamide-azetidine hybrids?

Level: Advanced
Answer:

  • Molecular Docking : Models interactions between the sulfonamide group and target enzymes (e.g., carbonic anhydrase), predicting binding affinity based on the 4-methoxy substituent’s electron-donating effects .
  • DFT Calculations : Analyze the electron density of the cyclohexene carbonyl group to assess its reactivity in nucleophilic acyl substitutions .
  • MD Simulations : Predict conformational stability of the azetidine ring under physiological conditions, identifying potential metabolic liabilities .

What analytical approaches address contradictions in reported spectral data for azetidine derivatives?

Level: Advanced
Answer:

Comparative NMR Studies : Cross-validate chemical shifts with structurally analogous compounds (e.g., 3-(4-methoxyphenoxy)azetidine hydrochloride in ).

Isotopic Labeling : Use ¹³C-labeled reagents to trace unexpected peaks in complex spectra (e.g., distinguishing azetidine ring carbons from sulfonamide signals) .

2D NMR Techniques : HSQC and HMBC resolve overlapping signals in crowded regions (e.g., differentiating cyclohexene protons from aromatic methoxy groups) .

What are the implications of the 4-methoxybenzenesulfonyl group on the compound’s physicochemical properties?

Level: Basic
Answer:

  • Solubility : The sulfonamide group increases water solubility, while the methoxy substituent enhances lipophilicity (logP ~2.1 predicted via PubChem data analogs ).
  • Stability : The electron-donating methoxy group reduces sulfonamide hydrolysis rates at acidic pH compared to non-substituted analogs .

How can researchers validate the purity of this compound for biological assays?

Level: Basic
Answer:

  • HPLC-UV/ELSD : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA) to detect impurities <0.5% .
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values (e.g., C: 58.2%, H: 5.8%, N: 6.4%) .

What are the limitations of current synthetic routes for scaling up azetidine-based compounds?

Level: Advanced
Answer:

  • Low Yields in Cyclization Steps : Strained azetidine rings often require high-dilution conditions, making large-scale synthesis inefficient .
  • Cost of Specialty Reagents : Sulfonyl chlorides and chiral catalysts (e.g., for enantioselective synthesis) increase production costs .
  • Safety Concerns : Exothermic reactions during sulfonylation necessitate controlled temperature and solvent selection (e.g., avoiding DMSO due to risk of runaway reactions) .

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